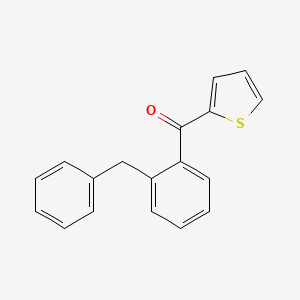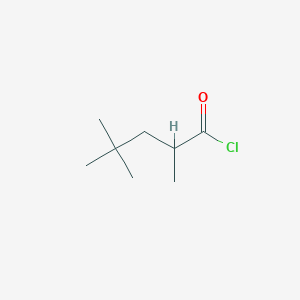
2,4,4-Trimethylpentanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethylpentanoyl chloride is an organic compound with the molecular formula C8H15ClO. It is a derivative of pentanoyl chloride, characterized by the presence of three methyl groups attached to the pentane chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,4-Trimethylpentanoyl chloride can be synthesized through the chlorination of 2,4,4-trimethylpentanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, where the acid reacts with the chlorinating agent to form the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of 2,4,4-trimethylpentanoic acid to a reactor containing the chlorinating agent. The reaction mixture is then heated to the required temperature, and the product is distilled to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4-Trimethylpentanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,4,4-trimethylpentanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases such as sodium hydroxide (NaOH).
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
2,4,4-Trimethylpentanoic Acid: Formed by hydrolysis.
Applications De Recherche Scientifique
2,4,4-Trimethylpentanoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It is used as an acylating agent in the synthesis of various organic compounds.
Pharmaceuticals: This compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of polymers and other advanced materials.
Biochemistry: This compound is used in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of 2,4,4-trimethylpentanoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. For example, in the formation of amides, the compound reacts with amines to form a stable amide bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanoyl Chloride: The parent compound without the methyl groups.
2,2-Dimethylpentanoyl Chloride: A similar compound with two methyl groups at the 2-position.
3,3-Dimethylbutanoyl Chloride: Another similar compound with two methyl groups at the 3-position
Uniqueness
2,4,4-Trimethylpentanoyl chloride is unique due to the presence of three methyl groups, which influence its reactivity and steric properties. This makes it a valuable reagent in organic synthesis, particularly in the formation of sterically hindered acylated products .
Propriétés
Numéro CAS |
5340-42-1 |
|---|---|
Formule moléculaire |
C8H15ClO |
Poids moléculaire |
162.66 g/mol |
Nom IUPAC |
2,4,4-trimethylpentanoyl chloride |
InChI |
InChI=1S/C8H15ClO/c1-6(7(9)10)5-8(2,3)4/h6H,5H2,1-4H3 |
Clé InChI |
HXUYLBGYPUIKOF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C)C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


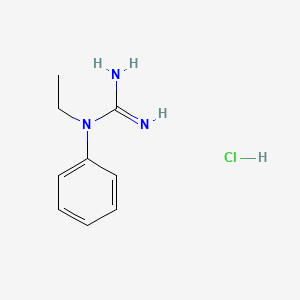

![4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746874.png)
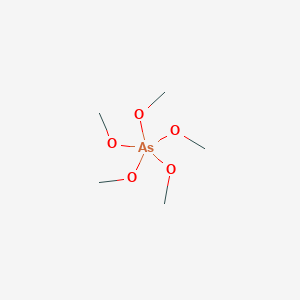
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
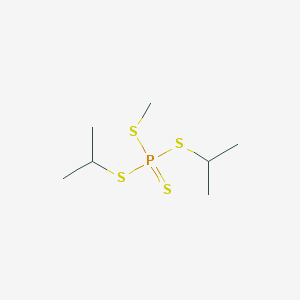
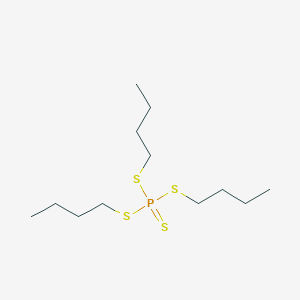

![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)
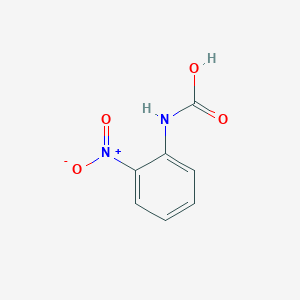
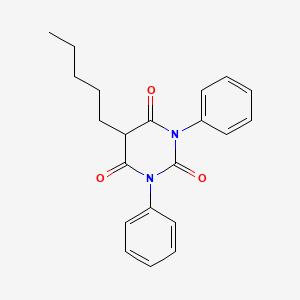
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)
